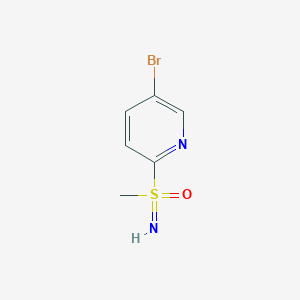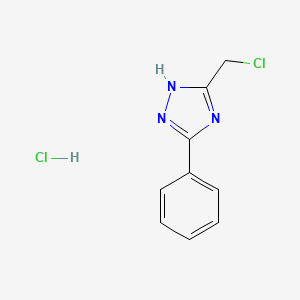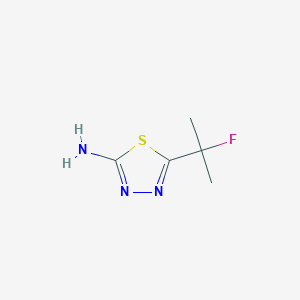
5-(2-Fluoropropan-2-yl)-1,3,4-thiadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Fluoropropan-2-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a thiadiazole ring substituted with a fluorinated isopropyl group and an amine group. Thiadiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluoropropan-2-yl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiosemicarbazide derivative with a fluorinated ketone under acidic conditions to form the thiadiazole ring. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
5-(2-Fluoropropan-2-yl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
科学的研究の応用
5-(2-Fluoropropan-2-yl)-1,3,4-thiadiazol-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Agriculture: It is explored for its use as a pesticide or herbicide due to its biological activity.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of 5-(2-Fluoropropan-2-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes, leading to its therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways.
類似化合物との比較
Similar Compounds
- 4-(2-Fluoropropan-2-yl)-6-(methylsulfanyl)-1,3,5-triazin-2-amine
- 5-(2-Fluoropropan-2-yl)-1,2-oxazole-3-carboxylic acid
Uniqueness
5-(2-Fluoropropan-2-yl)-1,3,4-thiadiazol-2-amine is unique due to its specific substitution pattern and the presence of both a fluorinated isopropyl group and an amine group on the thiadiazole ring
特性
分子式 |
C5H8FN3S |
|---|---|
分子量 |
161.20 g/mol |
IUPAC名 |
5-(2-fluoropropan-2-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C5H8FN3S/c1-5(2,6)3-8-9-4(7)10-3/h1-2H3,(H2,7,9) |
InChIキー |
PETADKQGMMPXLC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=NN=C(S1)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




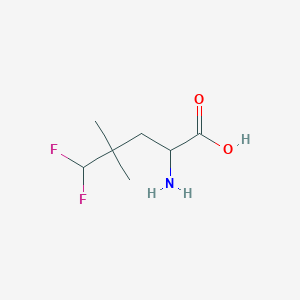
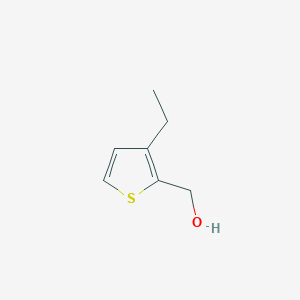
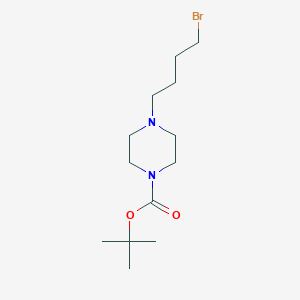
![1H,2H,6H,7H,8H-indeno[5,4-b]furan-8-amine](/img/structure/B13619083.png)
